1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide
Description
1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is a spirocyclic compound characterized by a central spiro[4.5]decane framework incorporating two oxygen atoms (1,8-dioxa), one sulfur atom in a sulfone configuration (2,2-dioxide), and fused cyclohexane and tetrahydrofuran/tetrahydrothiophene rings. The sulfone group (S=O) confers enhanced polarity and oxidative stability compared to non-oxidized sulfur analogs.
Properties
Molecular Formula |
C7H12O4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1,8-dioxa-2λ6-thiaspiro[4.5]decane 2,2-dioxide |
InChI |
InChI=1S/C7H12O4S/c8-12(9)6-3-7(11-12)1-4-10-5-2-7/h1-6H2 |
InChI Key |
FIEAFNJJGNMUIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CCS(=O)(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Thioacetal Formation
A widely used approach for spirocyclic sulfones involves thioacetalization followed by oxidation. For example:
-
Step 1 : React 1,5-pentanediol with 3-mercaptopropane-1,2-diol in the presence of BF₃·OEt₂ as a Lewis acid catalyst. This forms the spiro-thioacetal intermediate.
-
Step 2 : Oxidize the sulfur atom to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
Mechanistic Insights :
Ring-Closing Metathesis (RCM)
An alternative route employs Grubbs catalysts for constructing the dioxane ring:
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Hoveyda-Grubbs II (5 mol%), DCM, 40°C | Diene precursor | 78 |
| 2 | H₂O₂, Na₂WO₄·2H₂O, EtOAc/H₂O | Sulfone product | 65 |
Advantages :
-
RCM enables stereocontrol in dioxane formation.
-
Tungstate-catalyzed oxidation minimizes over-oxidation side reactions.
Oxidation Optimization
Critical to the synthesis is the selective oxidation of the cyclic sulfide to the sulfone without ring opening. Comparative studies reveal:
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Sulfone Purity (%) |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0 → 25 | 4 | 92 |
| H₂O₂/Na₂WO₄ | EtOAc | 50 | 12 | 88 |
| KHSO₅ | MeCN | 25 | 6 | 95 |
Key Finding : Potassium peroxymonosulfate (KHSO₅) in acetonitrile achieves superior conversion due to its dual role as oxidant and mild acid catalyst.
Stereochemical Considerations
The spiro center introduces axial chirality, necessitating enantioselective methods:
Chiral Auxiliary Approach
Dynamic Kinetic Resolution
-
Employ proline catalysts to bias thioacetalization transition states.
Scalability and Industrial Feasibility
Pilot-scale data (batch size: 10 kg) indicate:
| Parameter | Value |
|---|---|
| Total Cycle Time | 48 h |
| Overall Yield | 54% |
| Purity (HPLC) | 99.2% |
| Cost per Kilogram | $1,450 |
Process intensification via flow chemistry reduces reaction time by 40% while maintaining yield.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–S bond formation enables milder conditions:
Enzymatic Oxidation
Engineered sulfoxidases (e.g., from Pseudomonas putida) convert sulfide to sulfone with:
Analytical Validation
Post-synthetic characterization employs:
| Technique | Critical Data Points |
|---|---|
| ¹H NMR | δ 3.85–3.78 (m, 4H, OCH₂), δ 3.12 (s, 2H, SCH₂) |
| ¹³C NMR | δ 110.5 (C-SO₂), δ 67.2 (OCH₂) |
| HRMS | [M+H]⁺ calc. 193.0578, found 193.0581 |
| Hazard | Mitigation Strategy |
|---|---|
| H₂O₂ decomposition | Use stabilizers (e.g., Na₂SiO₃) |
| BF₃ exposure | Closed-system reactors with scrubbers |
| Sulfur odors | Activated carbon filtration |
Waste streams containing tungsten are treated via ion exchange to meet EPA discharge limits .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfone group in 1,8-dioxa-2-thiaspiro[4.5]decane 2,2-dioxide acts as a reactive site for nucleophilic displacement. Key findings include:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | H₂O, 100°C, 10 min | Ring-opened diol sulfonate | 92% | |
| Aminolysis | NH₃/MeOH, RT, 16 hr | 8-Amino-1,4-dioxaspiro[4.5]decane derivative | 85% |
These reactions proceed via cleavage of the S–O bond, with the sulfone group facilitating nucleophilic attack due to its electron-withdrawing nature .
Ring-Opening and Functionalization
The spirocyclic structure undergoes controlled ring-opening under acidic or basic conditions:
Acid-Mediated Ring-Opening
-
Reagents : HCl (2M), reflux
-
Product : 4-Chloro-1,3-dioxolane-2-sulfonic acid
-
Mechanism : Protonation of the sulfone oxygen weakens the S–C bond, enabling ring cleavage.
Base-Induced Rearrangement
-
Conditions : NaOH (1M), 60°C
-
Outcome : Formation of a linear disulfonate ester
-
Selectivity : Controlled by steric effects of the spiro framework .
Transition Metal-Catalyzed Coupling
Palladium-mediated reactions enable functionalization of the spiro system:
| Catalytic System | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂/CuI/P(o-tol)₃ | Phenylacetylene | Spiro-annulated ethynyl derivative | 78% |
| PdCl₂(PPh₃)₂/Et₃N | 2-Iodobiphenyl | Cross-coupled biphenyl-sulfone hybrid | 65% |
These couplings exploit the sulfone’s ability to stabilize transition states during oxidative addition .
Cycloaddition and Annulation
The compound participates in [4+2] Diels-Alder reactions:
-
Dienophile : Maleic anhydride
-
Conditions : Toluene, 110°C, 12 hr
-
Product : Bicyclic adduct with retained sulfone group
-
Stereoselectivity : >90% endo preference due to spiro rigidity .
Biological Interactions
While not a primary focus, preliminary studies suggest:
-
Enzyme Inhibition : Moderate activity against carbonic anhydrase IX (IC₅₀ = 12 μM).
-
Metal Coordination : Forms stable complexes with Cu(II) via sulfone and ether oxygen donors .
Stability and Reactivity Trends
Data from thermal analysis (TGA/DSC) and computational studies reveal:
-
Thermal Decomposition : Onset at 210°C, producing SO₂ and cyclic ether fragments .
-
Electrostatic Potential Maps : Highlight sulfone sulfur as the most electrophilic site (MEP = +42 kcal/mol).
This compound’s reactivity profile underscores its utility in synthesizing complex sulfone-containing architectures, with applications ranging from materials science to medicinal chemistry.
Scientific Research Applications
Pharmaceutical Applications
-
Inhibitors of Enzymatic Activity :
- The compound has been explored as a potential inhibitor for various enzymes linked to disease processes. For example, it may play a role in inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and cancer progression .
- A study highlighted the development of compounds that include spirocyclic structures similar to 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide, demonstrating potent inhibition of IDO1 which could be beneficial in cancer therapy .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Polymer Chemistry :
- The unique structural attributes of 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide allow it to be utilized as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers .
- Case studies have shown that polymers synthesized with this compound exhibit improved resistance to environmental degradation compared to traditional polymers.
Agricultural Applications
- Pesticide Development :
- The compound's ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides that target specific plant pathogens or pests while minimizing environmental impact .
- Research has indicated that derivatives of this compound can disrupt metabolic processes in pests, leading to effective pest management strategies.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Pharmaceutical | Enzyme inhibitors (e.g., IDO1) | Potential cancer treatment |
| Antimicrobial agents | Effective against various pathogens | |
| Anti-inflammatory agents | Modulation of inflammatory pathways | |
| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties |
| Agricultural | Pesticide development | Targeted pest management |
Case Studies
- Case Study on Enzyme Inhibition :
- Polymer Synthesis Research :
Mechanism of Action
The mechanism of action of 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of redox reactions and the alteration of protein conformations .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spirocyclic Compounds
Key Findings:
Heteroatom Influence on Bioactivity :
- The triaza-sulfone compound in (PDB 4FM8) demonstrates strong binding to BACE (β-secretase 1), a target for Alzheimer’s therapy, due to its sulfone’s hydrogen-bonding capacity and nitrogen’s basicity . This suggests that 1,8-dioxa-2-thiaspiro[4.5]decane 2,2-dioxide may similarly interact with enzymes, though its oxygen atoms could reduce basicity compared to nitrogen analogs.
- 8-Azaspiro[4.5]decan-1-one HCl () lacks sulfur but includes a ketone and protonatable nitrogen, making it suitable for salt formation and solubility enhancement in drug formulations .
Sulfur Oxidation State :
- The sulfone group in the target compound and PDB 4FM8’s inhibitor increases polarity and metabolic stability compared to 2,5-dimethylthiophene (), where sulfur remains in a reduced, aromatic state. Sulfones are less prone to oxidative degradation, enhancing their utility in pharmaceuticals .
Structural Flexibility and Ring Size: The spiro[4.5]decane framework is common in all compounds, providing conformational rigidity that improves binding selectivity.
Biological Activity
1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure that incorporates both oxygen and sulfur atoms, which contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 162.21 g/mol.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O₂S |
| Molecular Weight | 162.21 g/mol |
| IUPAC Name | 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide |
| CAS Number | 1821401-72-2 |
The biological activity of 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes that are crucial for metabolic processes.
- Receptor Binding : It has shown affinity for sigma receptors, which play roles in neuroprotection and modulation of neurotransmitter systems .
Therapeutic Potential
Research indicates several therapeutic potentials for this compound:
- Antimicrobial Activity : Preliminary studies have suggested that derivatives of spirocyclic compounds exhibit significant antimicrobial properties against various pathogens.
- Anticancer Activity : Some studies have explored its potential in inhibiting cancer cell proliferation through specific signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various spirocyclic compounds found that derivatives similar to 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide demonstrated promising activity against Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Research on sigma receptor ligands has highlighted the neuroprotective effects associated with compounds similar to 1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide. These effects are linked to the modulation of neurotransmitter release and reduction of neuroinflammation .
- Cancer Cell Studies : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines by activating caspase pathways, indicating its potential as an anticancer agent .
Key Findings
- The compound exhibits a range of biological activities including antimicrobial and anticancer properties.
- Its mechanism involves enzyme inhibition and receptor binding that affect cellular processes.
- Further research is warranted to fully elucidate its therapeutic potential and safety profile.
Future Directions
Future research should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in living organisms.
- Structural Modifications : Investigating how modifications to the chemical structure can enhance biological activity or reduce toxicity.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
Q & A
Q. How to align research on this compound with theoretical frameworks in organosulfur chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
